molecular formula C8H7BrFNO3 B1529915 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene CAS No. 1807198-79-3

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1529915
CAS No.: 1807198-79-3
M. Wt: 264.05 g/mol
InChI Key: YYVHNXKTRULPNS-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8BrFNO3. It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Fluorination: Introduction of the fluorine atom.

    Ethoxylation: Addition of the ethoxy group.

Each step requires specific conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This might include continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and fluoro, the compound can undergo further substitution reactions.

    Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-Bromo-5-ethoxy-4-fluoro-2-aminobenzene .

Scientific Research Applications

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its substituent groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. Conversely, in nucleophilic aromatic substitution, the nitro group activates the ring towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-nitrobenzene
  • 1-Bromo-2-ethoxy-4-nitrobenzene
  • 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene

Uniqueness

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituent groups, which influences its reactivity and applications. The combination of bromine, ethoxy, fluoro, and nitro groups provides a distinct set of chemical properties that can be exploited in various research and industrial contexts .

Properties

IUPAC Name

1-bromo-5-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVHNXKTRULPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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